molecular formula C18H18FNO5 B12256978 [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate

Cat. No.: B12256978
M. Wt: 347.3 g/mol
InChI Key: TXMVFKXNVODOTG-UHFFFAOYSA-N
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Description

The compound [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate features a hybrid structure combining a carbamoyl group attached to a 3,5-dimethoxyphenyl moiety and a 3-fluorophenylacetate ester (Figure 1). Its synthesis likely involves multi-step reactions, such as coupling aromatic aldehydes or ketones with activated esters, followed by carbamoylation.

The structural motifs—3,5-dimethoxyphenyl and 3-fluorophenyl groups—impart unique physicochemical and biological properties.

Properties

Molecular Formula

C18H18FNO5

Molecular Weight

347.3 g/mol

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

InChI

InChI=1S/C18H18FNO5/c1-23-15-8-14(9-16(10-15)24-2)20-17(21)11-25-18(22)7-12-4-3-5-13(19)6-12/h3-6,8-10H,7,11H2,1-2H3,(H,20,21)

InChI Key

TXMVFKXNVODOTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Carbamate Intermediate: The reaction between 3,5-dimethoxyaniline and phosgene or a phosgene equivalent to form the corresponding carbamate.

    Esterification: The carbamate intermediate is then reacted with 2-(3-fluorophenyl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance safety when handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents Reference
Target Compound Carbamoyl-methyl acetate 3,5-Dimethoxyphenyl (carbamoyl), 3-fluorophenyl (acetate) -
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) Thiazole-piperazine-urea 3-Fluorophenyl (urea), ethyl ester
PD173074 Quinazolinamine-urea 3,5-Dimethoxyphenyl (pyrido-pyrimidine), tert-butyl urea
Methyl 3-(3,5-dimethoxyphenyl)benzofuran (S3) Benzofuran-carboxylate 3,5-Dimethoxyphenyl, methoxybenzoate

Key Observations :

  • The target compound’s carbamoyl-methyl acetate backbone distinguishes it from thiazole-piperazine (e.g., 10a) or benzofuran (S3) scaffolds.
  • The 3-fluorophenyl group is shared with compound 10a, suggesting possible similarities in hydrophobic interactions or metabolic stability .

Physicochemical Properties

Table 3: Calculated Properties*
Property Target Compound 10a PD173074
Molecular Weight (g/mol) ~388.35 498.2 ~580.6
LogP (Estimated) ~2.8 ~3.5 ~4.1
Hydrogen Bond Donors 1 (carbamoyl NH) 2 (urea NH) 2 (urea NH)

*Calculated using fragment-based methods and data from .

Key Trends :

  • The target compound’s lower molecular weight and logP compared to PD173074 suggest improved solubility, advantageous for bioavailability.
  • Fewer hydrogen bond donors may reduce off-target interactions compared to urea-containing analogs.

Biological Activity

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate is an organic compound characterized by its complex structure, which includes both aromatic and ester functional groups. Its molecular formula is C18_{18}H18_{18}FNO5_5, and it has a molecular weight of 347.3 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate typically involves several steps:

  • Formation of Carbamate Intermediate : The reaction between 3,5-dimethoxyaniline and phosgene or a phosgene equivalent to form the corresponding carbamate.
  • Esterification : The carbamate intermediate is reacted with 2-(3-fluorophenyl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate. For instance, derivatives with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines:

  • Inhibition Rates : In studies involving various cancer types, compounds with similar structures exhibited inhibition rates exceeding 80% against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .
  • IC50_{50} Values : Some derivatives demonstrated sub-micromolar IC50_{50} values, indicating potent activity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

The mechanism of action for [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate may involve interaction with specific molecular targets, such as enzymes or receptors. This compound could modulate enzyme activity or receptor signaling pathways, contributing to its biological effects. While specific targets for this compound are still under investigation, similar compounds have been shown to inhibit key enzymes involved in cancer progression .

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated a series of oxadiazole derivatives related to [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate for their anticancer properties. The results indicated that certain derivatives exhibited high potency against multiple cancer cell lines, with IC50_{50} values significantly lower than standard chemotherapeutic agents .
    Cell Line% InhibitionIC50_{50} (µM)
    T-47D (Breast)90.47%0.67
    SR (Leukemia)81.58%0.80
    SK-MEL-5 (Melanoma)84.32%0.87
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate and its analogs to various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes involved in tumor growth and proliferation .

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